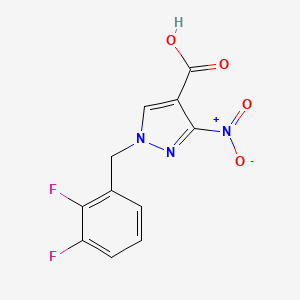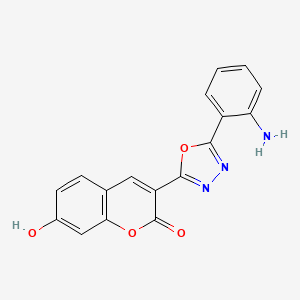
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The chromen-2-one moiety is a bicyclic structure that includes a benzene ring fused to a heterocyclic pyrone ring. The oxadiazole is a five-membered ring containing three heteroatoms, and the aminophenyl group is a benzene ring with an amino substituent .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. The amino group could participate in a variety of reactions, including condensation reactions, acylation, and others. The oxadiazole ring, being aromatic and containing multiple heteroatoms, could also be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amino and carbonyl groups, along with the aromatic rings, could influence its solubility, melting point, and other properties .作用機序
The exact mechanism of action of AOH is not fully understood, but it is believed to act through multiple pathways. AOH has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory cytokines. AOH also activates the Nrf2 pathway, which is responsible for regulating the expression of antioxidant enzymes. Additionally, AOH has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
AOH has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. AOH has also been found to possess antimicrobial properties by inhibiting the growth of various bacterial and fungal strains. Moreover, AOH has been found to exhibit cardioprotective effects by reducing oxidative stress and improving cardiac function.
実験室実験の利点と制限
One of the major advantages of AOH is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. AOH is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of AOH is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on AOH. One potential area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of AOH. Another area of research is the investigation of the potential synergistic effects of AOH with other drugs. Moreover, further studies are needed to elucidate the exact mechanism of action of AOH and its potential therapeutic applications in various disease conditions.
合成法
The synthesis of AOH involves a multi-step process that includes the condensation of 2-aminobenzoic acid hydrazide with ethyl acetoacetate to form 5-(2-aminophenyl)-1,3,4-oxadiazol-2-carboxylic acid ethyl ester. This intermediate is then reacted with 7-hydroxycoumarin in the presence of a base to yield AOH. The purity and yield of AOH can be improved by further purification techniques such as column chromatography.
科学的研究の応用
AOH has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. AOH has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, AOH has been found to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c18-13-4-2-1-3-11(13)15-19-20-16(24-15)12-7-9-5-6-10(21)8-14(9)23-17(12)22/h1-8,21H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIGDAPBHJVHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2790041.png)
![1,3-dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2790044.png)

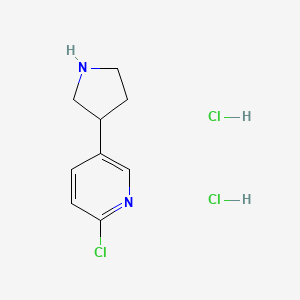
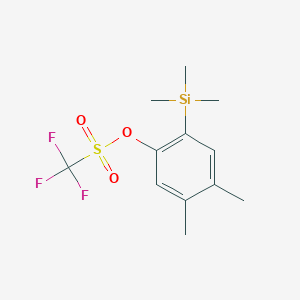
![Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2790052.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,4-dimethylphenyl)acetamide](/img/structure/B2790054.png)

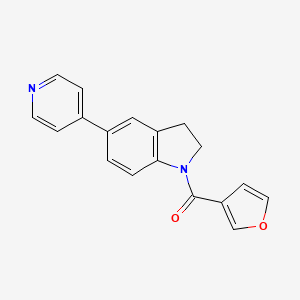
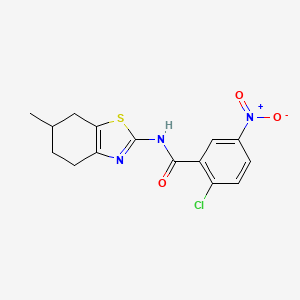
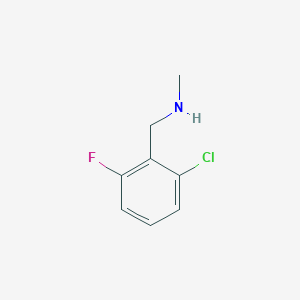
![N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide](/img/structure/B2790060.png)
